Cas no 2228797-99-5 (2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid)

2,2-Difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a pyridine moiety, offering unique reactivity and structural properties for synthetic applications. The difluorocyclopropane core enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug design and agrochemical development. The pyridinyl substituent introduces potential for hydrogen bonding and metal coordination, broadening its utility in catalysis and ligand design. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of bioactive compounds. Its rigid cyclopropane scaffold and fluorine atoms contribute to improved selectivity and binding affinity in target interactions. Suitable for research in pharmaceuticals and materials science.
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid structure
2228797-99-5 structure
商品名:2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
CAS番号:2228797-99-5
MF:C9H7F2NO2
メガワット:199.154189348221
CID:6105286
PubChem ID:165653253

2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
    • EN300-1928830
    • 2228797-99-5
    • インチ: 1S/C9H7F2NO2/c10-9(11)5-8(9,7(13)14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14)
    • InChIKey: OXKPVDSAFIPSDK-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C(=O)O)C1C=NC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 199.04448479g/mol
  • どういたいしつりょう: 199.04448479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 50.2Ų

2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1928830-0.1g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
0.1g
$1283.0 2023-09-17
Enamine
EN300-1928830-10.0g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
10g
$6266.0 2023-06-02
Enamine
EN300-1928830-10g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
10g
$6266.0 2023-09-17
Enamine
EN300-1928830-0.25g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
0.25g
$1341.0 2023-09-17
Enamine
EN300-1928830-5.0g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
5g
$4226.0 2023-06-02
Enamine
EN300-1928830-0.5g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
0.5g
$1399.0 2023-09-17
Enamine
EN300-1928830-1.0g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
1g
$1458.0 2023-06-02
Enamine
EN300-1928830-2.5g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
2.5g
$2856.0 2023-09-17
Enamine
EN300-1928830-0.05g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
0.05g
$1224.0 2023-09-17
Enamine
EN300-1928830-1g
2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
2228797-99-5
1g
$1458.0 2023-09-17

2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid 関連文献

2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid (CAS No. 2228797-99-5)

2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2228797-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a cyclopropane ring and fluorine substituents, which are known to enhance biological activity and metabolic stability. The integration of a pyridine moiety further expands its potential utility in drug design and development.

The structural features of 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid make it an intriguing candidate for further investigation. The cyclopropane ring, a three-membered saturated hydrocarbon, introduces rigidity into the molecular framework, which can influence binding affinity and selectivity in biological targets. Additionally, the presence of fluorine atoms at the 2-position enhances lipophilicity and metabolic resistance, key factors in the design of long-lasting therapeutics.

The pyridine substituent at the 1-position adds another layer of complexity to the molecule. Pyridine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The specific positioning of the pyridine ring in 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid suggests potential interactions with biological receptors or enzymes that may be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that molecules containing both cyclopropane and pyridine moieties may exhibit unique pharmacological properties. For instance, the combination of these structural elements has been shown to enhance binding affinity to certain protein targets, making them promising candidates for drug discovery.

In the context of medicinal chemistry, 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid represents a novel scaffold that can be modified to develop new therapeutic agents. The fluorine atoms provide a handle for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications. This flexibility is particularly valuable in the quest to overcome resistance mechanisms and improve treatment outcomes.

Current research in this area is focused on exploring the potential of 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid as a precursor for bioactive molecules. Preliminary studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions may pave the way for new therapeutic strategies targeting conditions such as cancer, inflammation, and infectious diseases.

The synthesis of 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition metal-catalyzed reactions and enantioselective synthesis have been particularly useful in constructing the desired framework while maintaining functional group integrity.

The pharmacokinetic properties of 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid are also of great interest. The presence of fluorine atoms has been shown to influence metabolic stability and distribution within the body. These factors are critical in determining the compound’s efficacy and safety profile when used in therapeutic applications. Further studies are needed to fully elucidate these properties and optimize drug delivery systems.

Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into clinical applications. The development of novel therapeutic agents requires interdisciplinary approaches that combine expertise in organic chemistry, pharmacology, bioinformatics, and clinical research. 2,2-difluoro-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid exemplifies how basic research can lead to innovative solutions for complex medical challenges.

In conclusion, 2,2-difluoro-1-(pyridin-3-y c)-cyclopropane - 1 - carboxylic acid (CAS No . 2228797 - 99 - 5) is a structurally fascinating compound with significant potential in pharmaceutical research . Its unique combination of cyclopropane , fluorine , and pyridine moieties offers opportunities for designing next-generation therapeutics . As research continues , it is likely that this compound will play an important role in advancing our understanding of disease mechanisms and developing effective treatments . p >

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